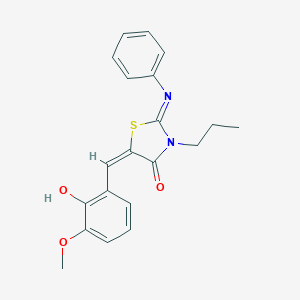
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a thiazolidine derivative compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as HL-235 and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are diverse. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments are numerous. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. The compound is also stable and can be stored for extended periods. However, the compound has some limitations in lab experiments. The compound is insoluble in water and requires the use of organic solvents for its preparation. This can limit its use in some experiments.
Orientations Futures
The future directions for the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are vast and varied. The compound has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to investigate the potential toxicological effects of the compound. Overall, the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide. This intermediate is then reacted with propyl bromide and potassium hydroxide to form 2-(2-hydroxy-3-methoxybenzylidene)-N-propylhydrazinecarbothioamide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
The scientific research application of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic properties by reducing inflammation and improving glucose metabolism.
Propriétés
Nom du produit |
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)17(13-14-8-7-11-16(25-2)18(14)23)26-20(22)21-15-9-5-4-6-10-15/h4-11,13,23H,3,12H2,1-2H3/b17-13+,21-20? |
Clé InChI |
GHQKAXCGUHYHPR-AVZIYLOQSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)



![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)